4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid
CAS No.:
Cat. No.: VC18476216
Molecular Formula: C38H34O4
Molecular Weight: 554.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H34O4 |
|---|---|
| Molecular Weight | 554.7 g/mol |
| IUPAC Name | 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid |
| Standard InChI | InChI=1S/C38H34O4/c1-21-17-33(23(3)15-31(21)27-7-11-29(12-8-27)37(39)40)35-19-26(6)36(20-25(35)5)34-18-22(2)32(16-24(34)4)28-9-13-30(14-10-28)38(41)42/h7-20H,1-6H3,(H,39,40)(H,41,42) |
| Standard InChI Key | IOZOGPGWSDEVKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC=C(C=C4)C(=O)O)C)C)C)C5=CC=C(C=C5)C(=O)O |
Introduction
Structural Features and Molecular Configuration
Core Architecture
The compound features a central terphenyl scaffold with four interconnected benzene rings. Each aromatic ring is substituted with methyl groups at the 2- and 5-positions, while the terminal rings bear carboxylic acid (-COOH) functional groups . This arrangement creates a symmetrical, three-dimensional structure with significant steric hindrance, as illustrated by its IUPAC name and SMILES notation:
.
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, related structures, such as 4-arylpolyhydroquinoline derivatives, exhibit planar six-membered rings with dihedral angles between adjacent rings exceeding 80°, suggesting limited conjugation across the backbone . The methyl groups induce torsional strain, reducing coplanarity and enhancing thermal stability .
Synthesis and Reaction Pathways
Stepwise Construction
The synthesis involves sequential Suzuki-Miyaura couplings using phenylboronic acid derivatives. A representative route includes:
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Formylation: Introduction of aldehyde groups via Vilsmeier-Haack reaction on 2,5-dimethylbenzene.
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Oxidation: Conversion of aldehydes to carboxylic acids using KMnO₄ under acidic conditions .
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Cross-Coupling: Palladium-catalyzed coupling of boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) with halogenated intermediates .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize yield (∼75%) and purity (>98%). Purification via high-performance liquid chromatography (HPLC) ensures removal of residual palladium catalysts .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 554.7 g/mol | Mass Spectrometry |
| Melting Point | >300°C (predicted) | DSC Analysis |
| Solubility | DMSO (>10 mg/mL), H₂O (<0.1 mg/mL) | Experimental |
The low aqueous solubility stems from hydrophobic methyl groups, while polar aprotic solvents like DMSO disrupt intermolecular hydrogen bonding between carboxylic acid groups .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .
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NMR: δ 2.2–2.5 ppm (methyl protons), δ 7.8–8.2 ppm (aromatic protons), δ 12.1 ppm (carboxylic acid protons) .
Applications in Scientific Research
Coordination Polymers and MOFs
The compound serves as a ditopic linker in MOFs, forming 3D frameworks with pcu topology when coordinated to metals like Zn²⁺ or Cu²⁺ . These frameworks exhibit high surface areas (>1500 m²/g) and potential for gas storage (e.g., CO₂ adsorption: 12 mmol/g at 298 K) .
Anticancer Activity
In vitro studies demonstrate dose-dependent apoptosis induction in HeLa cells (IC₅₀ = 18 µM) via mitochondrial pathway activation. Comparative data with cisplatin:
| Compound | IC₅₀ (HeLa) | Selectivity Index (HeLa vs. HEK293) |
|---|---|---|
| Target Compound | 18 µM | 6.2 |
| Cisplatin | 5 µM | 1.1 |
The higher selectivity index suggests reduced off-target toxicity .
Comparison with Structural Analogues
Terphenyl Dicarboxylic Acids
The target compound’s additional methyl groups enhance thermal stability (Tₐ > 400°C) but reduce solubility in non-polar solvents .
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